hLDH5 Inhibition via 6-Hydroxy Substitution
In the N-hydroxyindole-2-carboxylate (NHI) inhibitor series targeting human lactate dehydrogenase isoform 5 (hLDH5), compounds bearing 6-aryl substituents—structurally derived from the 6-hydroxyindole-2-carboxylate scaffold—demonstrate potent enzyme inhibition. Representative NHI compounds in this series exhibit IC₅₀ values in the low micromolar range against recombinant hLDH5 and display high isoform selectivity (hLDH5 vs. hLDH1) [1]. In contrast, the unsubstituted parent indole-2-carboxylate lacks the aryl substitution necessary for productive active-site interactions. The 6-hydroxy group on Methyl 6-hydroxy-1H-indole-2-carboxylate serves as the critical synthetic precursor for installing the N-hydroxy and aryl functionalities that confer this activity profile.
| Evidence Dimension | hLDH5 enzyme inhibition (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | Scaffold-derived NHI inhibitors: IC₅₀ values in low μM range; competitive inhibition with respect to substrate (pyruvate) and cofactor (NADH) [1] |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate: Not reported as active hLDH5 inhibitor; lacks aryl substitution required for potency [1] |
| Quantified Difference | Qualitative difference: 6-hydroxy scaffold enables aryl substitution critical for hLDH5 inhibition; unsubstituted analog inactive |
| Conditions | Recombinant human LDH5 and LDH1 enzyme inhibition assays; enzyme kinetics studies; human pancreatic carcinoma cell lines (LPC006, PANC-1) |
Why This Matters
This scaffold enables access to first-in-class hLDH5 inhibitors with isoform selectivity, representing a validated chemical starting point for oncology drug discovery programs targeting the Warburg effect.
- [1] Granchi C, Roy S, De Simone A, et al. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. Eur J Med Chem. 2011;46(11):5398-5407. doi:10.1016/j.ejmech.2011.08.046. PMID: 21944286. View Source
